4-Amino-2-ethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJIBKWPYLFRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630188 | |
| Record name | 4-Amino-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2641-86-3 | |
| Record name | 4-Amino-2-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 2 Ethoxybenzamide and Advanced Analogs
Conventional Synthetic Approaches to 4-Amino-2-ethoxybenzamide Scaffolds
The construction of the this compound core typically relies on a multi-step sequence starting from readily available precursors. The key challenges in this synthesis are the regioselective introduction of the amino and ethoxy groups and the final amidation step.
Multi-Step Synthesis Pathways from Established Precursors
A common strategy for the synthesis of polysubstituted benzamides involves the sequential introduction of functional groups onto a benzene (B151609) ring. A plausible pathway for this compound can be conceptualized starting from 4-nitroacetanilide. This approach allows for the strategic manipulation of directing effects of the substituents to achieve the desired substitution pattern.
Nitration of a suitable precursor to introduce the nitro group.
Hydrolysis of the acetylamino group to an amino group.
Diazotization of the amino group followed by hydroxylation to introduce a hydroxyl group.
Etherification of the hydroxyl group to form the ethoxy moiety.
Oxidation of the methyl group (if starting from a toluene (B28343) derivative) or another suitable precursor to a carboxylic acid.
Amidation of the carboxylic acid to form the benzamide (B126).
Reduction of the nitro group to the final amino group.
The specific sequence of these steps is crucial for a successful synthesis, as the electronic properties of the substituents influence the reactivity and regioselectivity of subsequent reactions.
Alkoxylation Strategies for Incorporating the Ethoxy Moiety
The introduction of the ethoxy group at the 2-position of the benzamide scaffold is a critical step. The Williamson ether synthesis is a widely employed and effective method for this transformation nih.govcore.ac.ukmdpi.com. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide.
For the synthesis of this compound, a key intermediate would be a 2-hydroxy-4-nitrobenzoic acid derivative. The phenolic hydroxyl group can be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. This is followed by reaction with an ethyl halide to yield the 2-ethoxy derivative. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions mdpi.com. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the SN2 reaction organic-chemistry.org.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| 2-Hydroxy-4-nitrobenzoic acid derivative | Ethyl iodide | NaH | DMF | 2-Ethoxy-4-nitrobenzoic acid derivative | nih.govcore.ac.uk |
| 2-Hydroxy-4-nitrobenzamide | Ethyl bromide | K2CO3 | Acetonitrile | 2-Ethoxy-4-nitrobenzamide | mdpi.comorganic-chemistry.org |
Amidation and Amino Group Functionalization Techniques
The formation of the amide bond is a pivotal step in the synthesis of this compound. This can be achieved through various methods, most commonly by activating the carboxylic acid group of a 2-ethoxy-4-aminobenzoic acid or 2-ethoxy-4-nitrobenzoic acid precursor.
One common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with ammonia (B1221849) or a protected amine researchgate.net. However, when an unprotected amino group is present on the aromatic ring, protection might be necessary to prevent self-polymerization or other side reactions researchgate.net. Protecting groups such as the tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) group can be employed for the amino group libretexts.orgfiveable.me.
Alternatively, direct amidation can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) researchgate.net.
The final functionalization step is often the reduction of a nitro group to the desired amino group. This transformation is typically carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere nih.gov. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be effective researchgate.net. The choice of reducing agent is important to ensure chemoselectivity, leaving the amide and ethoxy groups intact.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 4-methoxy-2-nitro-benzamide | Raney-Ni, H2, EtOH | 2-Amino-4-methoxybenzamide | 95 | |
| Aromatic Nitro Compounds | Pd/C, H2 | Aromatic Amines | High | organic-chemistry.org |
| Aromatic Nitro Compounds | SnCl2, HCl | Aromatic Amines | Good to Excellent | researchgate.net |
Strategies for Aromatic Ring Substitution Control
The regioselective synthesis of the 2,4-disubstituted pattern of this compound requires careful planning based on the directing effects of the substituents on the benzene ring. The interplay between activating and deactivating groups, as well as ortho-, para-, and meta-directing effects, governs the outcome of electrophilic aromatic substitution reactions.
A plausible strategy involves starting with a precursor where the directing effects of the existing groups facilitate the desired substitution pattern. For instance, starting with p-aminophenol, the hydroxyl group is an ortho-, para-director and strongly activating, while the amino group is also an ortho-, para-director and activating. To achieve the desired 2,4-substitution, the amino group can be protected, for example, as an acetamide, to moderate its activating effect and introduce steric hindrance, directing subsequent electrophilic substitution to the positions ortho to the hydroxyl group. Nitration of N-acetyl-p-aminophenol, for example, would be expected to yield a mixture of isomers, and the desired 2-nitro-4-acetylaminophenol would need to be separated.
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources and solvent-free reactions, are being increasingly applied to the synthesis of fine chemicals, including benzamide derivatives.
Microwave-Assisted Reaction Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods rasayanjournal.co.in. The direct coupling of carboxylic acids and amines to form amides is a reaction that can be significantly accelerated by microwave energy.
A general procedure for the microwave-assisted synthesis of benzamides involves the reaction of a benzoic acid derivative with an amine in the presence of a catalyst, or in some cases, under catalyst- and solvent-free conditions mdpi.comresearchgate.net. For the synthesis of this compound, a microwave-assisted amidation of 2-ethoxy-4-aminobenzoic acid with a suitable ammonia source could be a viable green alternative to traditional methods.
A study by M. Holzer et al. describes the microwave-assisted synthesis of amino acid ester substituted benzoic acid amides nih.gov. Although not directly for this compound, the described methodology of coupling a substituted benzoic acid with an amine under microwave irradiation provides a relevant protocol. For example, the reaction of a benzoic acid with an amine can be carried out in a microwave reactor at a set temperature for a specific duration to achieve high yields of the corresponding amide.
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Benzoic acid and p-toluidine | Ceric ammonium (B1175870) nitrate (B79036) (CAN) (2 mol%), solvent-free, 160–165 °C | 2 h | High | mdpi.com |
| 4-(4-dimethylaminobenzylidene)-2-phenyl-5-oxazolone and amines | Solvent-free | 2-5 min | Good | core.ac.ukresearchgate.net |
| Benzoic acid and n-Propanol | conc. Sulfuric acid | 6 min | - | rasayanjournal.co.in |
This approach minimizes the use of hazardous reagents and solvents, aligning with the principles of green chemistry.
Ultrasound-Promoted Synthetic Pathways
The application of ultrasonic irradiation in organic synthesis is a burgeoning field of green chemistry, offering significant advantages over conventional heating methods. nih.gov This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. These conditions can dramatically accelerate reaction rates, improve yields, and often lead to cleaner products. nih.govresearchgate.net
The use of ultrasound is often compatible with aqueous or mixed aqueous-glycerol solvent systems, further enhancing the environmental friendliness of the process by reducing reliance on volatile organic compounds (VOCs). nih.gov
Table 1: Comparison of Conventional vs. Ultrasound-Promoted Amide Synthesis
| Parameter | Conventional Heating Method | Ultrasound-Promoted Method |
| Reaction Time | 1 to 48 hours | 5 to 45 minutes |
| Energy Source | Thermal (e.g., heating mantle) | Mechanical (acoustic cavitation) |
| Yields | Variable, often moderate to good | Generally good to excellent |
| Solvent Systems | Often requires organic solvents | Compatible with green solvents (e.g., water, glycerol) |
| Key Advantage | Well-established and widely used | Rapid reaction rates, energy efficiency, environmental benefits |
Development of Solvent-Free Reaction Systems
The elimination of organic solvents is a primary goal in green chemistry, as they are major contributors to chemical waste and environmental pollution. Solvent-free, or solid-state, reaction systems offer a compelling alternative by conducting reactions with neat reactants, often in the presence of a catalyst. researchgate.net This approach not only minimizes waste but can also lead to improved reaction kinetics, higher yields, and simplified product purification procedures. researchgate.nettmc.edu
The synthesis of amide-containing compounds, such as amidoalkyl naphthols, has been successfully demonstrated under solvent-free conditions, frequently utilizing a solid catalyst. researchgate.net These reactions are typically carried out by heating a mixture of the reactants and the catalyst, taking advantage of the lower melting points of eutectic mixtures. The benefits include excellent yields, reduced reaction times, and straightforward workups, often involving simple washing or recrystallization. researchgate.nettmc.edu
Moreover, the catalysts used in these systems are often recoverable and reusable, adding to the economic and environmental viability of the process. researchgate.net This methodology represents a significant step towards more sustainable chemical manufacturing. researchgate.net
Application of Phase Transfer Catalysis for Enhanced Efficiency
Phase Transfer Catalysis (PTC) is a powerful synthetic methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgptfarm.pl The catalyst, often a quaternary ammonium salt or a crown ether, functions by transporting a reactant anion from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. tcichemicals.comtcichemicals.com
This technique offers numerous advantages for the synthesis of complex organic molecules:
Elimination of Expensive Solvents: PTC allows the use of inexpensive and nonpolar aprotic solvents in a biphasic system with water, avoiding the need for high-polarity solvents like DMSO or DMF. tcichemicals.comtcichemicals.com
Milder Reaction Conditions: Reactions often proceed under mild conditions, reducing energy consumption and the likelihood of side reactions. tcichemicals.com
Simplified Workup: Separation of the product from the catalyst and aqueous phase is typically straightforward. tcichemicals.com
Increased Reaction Rates and Yields: By bringing reactants together that would otherwise not interact, PTC can significantly improve reaction efficiency. crdeepjournal.org
In the synthesis of this compound or its precursors, PTC could be effectively applied to O-alkylation (to introduce the ethoxy group) or N-alkylation steps. ptfarm.pl For example, the reaction of a phenol (B47542) precursor with an ethylating agent in a biphasic system of an organic solvent and aqueous sodium hydroxide (B78521) would be significantly accelerated by a phase-transfer catalyst. The catalyst transports the phenoxide anion into the organic phase to react with the ethylating agent. This method has proven highly successful for C, N, O, and S-alkylation reactions in the fine chemical and pharmaceutical industries. crdeepjournal.orgptfarm.pl
Catalytic Methodologies for this compound Formation
Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. Both homogeneous and heterogeneous catalysts play crucial roles in the formation of amide bonds and the functionalization of aromatic rings.
Exploration of Homogeneous Catalysis Systems
Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. wur.nl This allows for high activity and selectivity due to the excellent accessibility of the catalytic sites. Transition metal complexes are a cornerstone of homogeneous catalysis, pivotal for forming carbon-carbon and carbon-heteroatom bonds. wur.nlresearchgate.net
For the synthesis of this compound, homogeneous catalysts could be employed in several key steps:
Amidation: Transition metal catalysts can facilitate the direct coupling of carboxylic acids and amines to form the benzamide linkage.
Cross-Coupling Reactions: Palladium-catalyzed reactions are widely used to form C-N and C-O bonds, which could be instrumental in introducing the amino and ethoxy groups onto the aromatic ring.
Reductive Etherification: Zirconium and hafnium-based homogeneous catalysts have been shown to be effective in the reductive etherification of aldehydes, a potential pathway for introducing the ethoxy group. osti.gov
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which can be cumbersome. wur.nl Recent research has focused on innovative solutions, such as the electrochemical generation of a copper catalyst from a metallic anode for a reaction, followed by its electrochemical removal onto a cathode after the reaction is complete. wur.nl This approach combines the high activity of homogeneous catalysis with the ease of separation characteristic of heterogeneous systems. wur.nl
Table 2: Potential Homogeneous Catalyst Systems for Benzamide Synthesis
| Catalyst Type | Potential Application | Key Advantages |
| Palladium Complexes | C-N and C-O cross-coupling | High efficiency, broad substrate scope |
| Copper Complexes | Amidation, Coupling Reactions | Lower cost than palladium, unique reactivity |
| Rhodium/Iridium Complexes | Hydrogenation, C-H activation | High activity for reduction and functionalization |
| Zirconium/Hafnium Complexes | Reductive Etherification | "Green" solvent compatibility (isopropanol) osti.gov |
Investigation of Heterogeneous Catalysts (e.g., Montmorillonite K10)
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. Their primary advantage is the ease of separation from the product mixture, allowing for simple recovery and reuse, which is both economically and environmentally beneficial. researchgate.netepa.gov
Montmorillonite K10, a type of acidic clay, has emerged as a highly effective and versatile heterogeneous catalyst in organic synthesis. researchgate.net Its catalytic properties stem from its unique structure, which provides both Brønsted and Lewis acid sites. researchgate.net It is valued for being non-corrosive, inexpensive, and environmentally friendly. researchgate.netresearchgate.net
MMT-K10 has been successfully employed in the synthesis of amide-containing compounds under various conditions, including solvent-free and microwave-assisted reactions. researchgate.netresearchgate.net For example, it catalyzes the one-pot, three-component condensation reaction of a β-naphthol, an aromatic aldehyde, and an amide to produce amidoalkyl naphthols in excellent yields. researchgate.net The catalyst demonstrates high activity and can be recovered and reused multiple times without a significant loss of performance. researchgate.nettmc.edu
Table 3: Performance of Montmorillonite K10 in Amide Synthesis
| Reaction Type | Conditions | Reaction Time | Yield | Catalyst Reusability |
| Amidoalkyl Naphthol Synthesis | Solvent-free, 90°C | < 2 hours | Excellent | Recoverable and reusable researchgate.net |
| Direct Amidation of Carboxylic Acids | Microwave-assisted | Short | Good to Excellent | Not specified researchgate.net |
| Fe3O4@SiO2@K10 catalyzed Amidoalkyl Naphthol Synthesis | Solvent-free, 90°C | 40 minutes | 85% | Reused 15 times without significant loss of activity tmc.edu |
Regioselective Synthesis of this compound Derivatives
Regioselectivity—the control of where on a molecule a reaction occurs—is paramount in the synthesis of substituted aromatic compounds like this compound. The specific placement of the amino group at position 4 and the ethoxy group at position 2 is critical for the compound's final properties and function. Achieving this specific substitution pattern requires careful strategic planning of the synthetic route.
A key strategy involves starting with a precursor that already contains directing groups that will guide subsequent substitutions to the desired positions. For instance, in the synthesis of a related compound, 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamide, researchers achieved regioselectivity through a multi-step process. nih.gov The synthesis began with 2,3-dihydroxybenzaldehyde. A regioselective ethylation was performed to place the ethoxy group specifically at the 2-position, yielding 2-ethoxy-3-hydroxybenzaldehyde. nih.gov Subsequent nitration was directed by the existing substituents to place a nitro group at the 4-position. This nitro group could then be reduced to the required 4-amino group later in the synthesis. nih.gov
This example highlights a common and effective approach to regioselective synthesis:
Selection of an appropriate starting material with substituents that direct incoming groups.
Sequential introduction of functional groups in an order that leverages the directing effects of previously installed groups.
Use of protecting groups if necessary to block certain positions from reacting.
Conversion of one functional group to another (e.g., reduction of a nitro group to an amino group) at the appropriate stage.
By carefully controlling the reaction sequence and conditions, chemists can selectively synthesize the desired this compound isomer over other possible isomers.
Control of Ortho-, Meta-, and Para-Substitution Patterns
The substitution pattern of the this compound core is critical for its chemical properties and biological activity. The arrangement of the amino, ethoxy, and benzamide groups is a result of the directing effects of these substituents during electrophilic aromatic substitution reactions.
Both the amino (-NH₂) and ethoxy (-OC₂H₅) groups are strong activating groups and are considered ortho-, para- directors. This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them on the benzene ring. In the case of this compound, the positions on the ring are influenced as follows:
The ethoxy group at position 2 directs incoming substituents to positions 1 (occupied by the benzamide), 3, and 5.
The amino group at position 4 directs incoming substituents to positions 3 and 5.
Therefore, the combined directing effects of both the amino and ethoxy groups strongly favor electrophilic substitution at the 3 and 5 positions of the benzene ring. The steric hindrance from the adjacent ethoxy group may influence the regioselectivity between these two positions.
A common synthetic strategy to achieve the 1,2,4-trisubstituted pattern of this compound and its analogs is to begin with a starting material that already possesses the desired substitution pattern. For instance, the synthesis of the related compound 4-amino-5-chloro-2-methoxybenzoic acid utilizes p-aminosalicylic acid as a precursor. This starting material already has the hydroxyl and amino groups in the correct para relationship, which then guides subsequent methylation and chlorination steps. google.com This approach bypasses the challenge of controlling isomer formation that would arise from substituting a simpler benzene derivative.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Preference |
|---|---|---|
| -NH₂ (Amino) | Activating | Ortho, Para |
| -OR (Ethoxy) | Activating | Ortho, Para |
| -CONH₂ (Benzamide) | Deactivating | Meta |
Stereoselective Synthesis of Chiral this compound Analogs
The synthesis of chiral analogs of this compound, where the molecule is not superimposable on its mirror image, requires stereoselective methods. These methods are crucial for producing specific enantiomers or diastereomers, as different stereoisomers can have distinct biological activities.
One established strategy involves the use of chiral resolution . This technique is exemplified in the synthesis of the enantiomers of Mosapride, a chiral analog of 4-amino-5-chloro-2-ethoxybenzamide. In this process, a racemic mixture of a key intermediate, [4-(4-fluorobenzyl)-2-morpholinyl]methylamine, is separated into its individual (S)- and (R)-enantiomers. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)- or (+)-N-(p-toluenesulfonyl)glutamic acid. Once the chiral amine is isolated, it is then coupled with the 4-amino-5-chloro-2-ethoxybenzoyl moiety to yield the final enantiomerically pure drug. nih.gov
Another powerful approach is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one stereoisomer over another. For instance, peptide-catalyzed enantioselective bromination has been used to create atropisomeric benzamides. nih.govdatapdf.com Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In this method, a simple tetrapeptide catalyst directs the bromination to one of the ortho positions of a benzamide, leading to a product with high enantiomeric excess. nih.govdatapdf.com This type of catalytic, enantioselective functionalization could be applied to benzamide precursors to generate chiral analogs of this compound. nih.gov
Key strategies for stereoselective synthesis include:
Chiral Pool Synthesis : Utilizing naturally occurring chiral molecules as starting materials. ethz.ch
Chiral Auxiliaries : Attaching a temporary chiral group to the substrate to direct a stereoselective reaction. ethz.ch
Catalytic Enantioselective Synthesis : Using substoichiometric amounts of a chiral catalyst to produce an enantioenriched product. ethz.chchemrxiv.org
Derivatization and Chemical Transformations of this compound
The functional groups of this compound—the amino group, the ethoxy group, and the benzene ring—can be chemically modified to create a diverse range of derivatives.
Modifications of the Amino Group (e.g., Acylation, Alkylation)
The primary aromatic amino group at the C4 position is a versatile site for chemical modification.
Acylation: The amino group can readily undergo acylation by reacting with acylating agents such as acyl chlorides or acid anhydrides. For example, reacting an aminobenzamide with chloroacetyl chloride introduces a chloroacetyl group onto the nitrogen atom. zenodo.org This reaction typically proceeds under basic conditions to neutralize the HCl byproduct. Acylation converts the basic amino group into a neutral amide, which can significantly alter the compound's chemical and biological properties.
Alkylation: Introducing alkyl groups to the amino nitrogen (N-alkylation) is another common modification. However, direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, culminating in a quaternary ammonium salt. masterorganicchemistry.comyoutube.com This occurs because the alkylated amine product is often more nucleophilic than the starting amine, leading to further reaction. masterorganicchemistry.com To achieve more selective mono-alkylation, alternative methods such as reductive amination or using alcohols as alkylating agents in the presence of a suitable catalyst are often preferred. masterorganicchemistry.comdoi.org
Advanced Functionalization of the Benzene Ring
The benzene ring of this compound can be further functionalized, primarily through electrophilic aromatic substitution. As discussed in section 2.4.1, the existing amino and ethoxy groups are strong ortho-, para-directors, making the C3 and C5 positions the most reactive sites for electrophiles. wikipedia.orglibretexts.org
Halogenation: A key example of this functionalization is the introduction of a halogen atom. The synthesis of Mosapride and related compounds involves the chlorination of a 4-amino-2-ethoxybenzoic acid derivative. nih.gov This is typically achieved using a chlorinating agent like N-chlorosuccinimide (NCS). google.com The reaction proceeds regioselectively, with the chlorine atom adding to the C5 position, which is ortho to the activating amino group and meta to the ethoxy group, consistent with the directing effects of these substituents. Such halogenated derivatives can serve as intermediates for further modifications, for example, through metal-catalyzed cross-coupling reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 2 Ethoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, dynamics, and environment of the compound.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift Analysis
One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique nucleus in the molecule.
¹H NMR: The proton NMR spectrum of 4-Amino-2-ethoxybenzamide displays characteristic signals for each type of proton. The aromatic protons appear as distinct multiplets in the downfield region (typically δ 6.0-8.0 ppm) due to the electron-withdrawing effects of the carbonyl and ethoxy groups and the electron-donating effect of the amino group. The ethoxy group presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a classic ethyl spin system. The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups often appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration due to hydrogen bonding.
¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The carbonyl carbon of the amide group is typically observed furthest downfield (around δ 165-170 ppm). Aromatic carbons resonate in the δ 110-160 ppm range, with their specific shifts influenced by the attached substituents. The carbon attached to the ethoxy group (C2) and the amino group (C4) are significantly shielded or deshielded relative to the parent benzamide (B126) structure. The methylene and methyl carbons of the ethoxy group appear in the upfield region of the spectrum.
¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct insight into the electronic state of the nitrogen atoms. For this compound, two distinct signals are expected. The amide nitrogen typically resonates in the range of δ 110-160 ppm (relative to nitromethane). science-and-fun.dersc.org The amino nitrogen, being in a different chemical environment, would appear at a distinct chemical shift, generally more shielded than the amide nitrogen, with typical values for primary aromatic amines falling in the δ 0-60 ppm range. science-and-fun.de These shifts are sensitive to protonation and hydrogen bonding. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~168 |
| Aromatic C-NH₂ | - | ~151 |
| Aromatic C-O | - | ~158 |
| Aromatic CH | ~6.1-7.8 | ~105-132 |
| Amide (-CONH₂) | Broad, variable | - |
| Amine (-NH₂) | Broad, variable | - |
| Methylene (-OCH₂-) | ~4.1 (quartet) | ~64 |
| Methyl (-CH₃) | ~1.4 (triplet) | ~15 |
Note: Data are estimated based on typical values for substituted benzamides and anilines. Actual values may vary depending on solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the bonding framework of the molecule.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the methylene and methyl protons of the ethoxy group. Cross-peaks among the aromatic protons would help delineate the substitution pattern on the benzene (B151609) ring. oregonstate.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For a flexible molecule like this compound, NOESY can provide insights into the preferred conformation. For example, spatial proximity between the ethoxy group protons and the aromatic proton at position 3, or between the amide protons and the aromatic proton at position 3, would be observable and help define the orientation of these substituents relative to the ring.
Solid-State NMR for Probing Molecular Packing and Hydrogen-Bonding Networks
While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) provides detailed information about the molecule's structure and arrangement in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com
For this compound, ssNMR is particularly valuable for studying the intermolecular hydrogen-bonding network. whiterose.ac.uk The presence of both hydrogen bond donors (-NH₂ and -CONH₂) and acceptors (C=O, -O-, and -NH₂) suggests that extensive hydrogen bonding dictates the crystal packing. ¹⁵N and ¹³C ssNMR can detect subtle changes in chemical shifts between molecules in the solid state versus in solution, which are indicative of these intermolecular interactions. nih.gov Furthermore, advanced ssNMR experiments can measure internuclear distances, providing precise geometric details of the hydrogen bonds that hold the crystal lattice together.
Application of Advanced NMR for Conformational Analysis of this compound
The conformational flexibility of this compound, particularly rotation around the aryl-carbonyl and aryl-ethoxy single bonds, can be investigated using advanced NMR methods in solution. auremn.org.br The orientation of the amide and ethoxy groups relative to the aromatic ring is influenced by steric and electronic factors. nih.gov
Variable-temperature (VT) NMR studies can be employed to monitor changes in chemical shifts or to "freeze out" different conformers if the energy barrier to rotation is sufficiently high. cdnsciencepub.com The analysis of NOESY cross-peak intensities can be used to calculate inter-proton distances, which can then be compared with distances predicted for different computed low-energy conformations. rsc.org This comparison allows for the determination of the most probable solution-state conformation or the equilibrium distribution between multiple rapidly interconverting conformers. torvergata.it
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. It is an excellent tool for identifying the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound provides a distinct "fingerprint" based on the vibrational frequencies of its functional groups.
N-H Stretching: The primary amine (-NH₂) and primary amide (-CONH₂) groups both exhibit N-H stretching vibrations. These typically appear as two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. libretexts.org The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the region of 1640-1670 cm⁻¹. uc.edu Its exact position can indicate the extent of hydrogen bonding.
C-O Stretching: The C-O stretching vibrations of the ethoxy group will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1050 cm⁻¹ (symmetric C-O-C stretch).
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to several bands of variable intensity in the 1475-1600 cm⁻¹ region. vscht.cz
N-H Bending: The scissoring vibration of the -NH₂ groups (both amine and amide) typically appears around 1550-1640 cm⁻¹. uc.edu
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amine & Amide | 3100 - 3500 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Medium |
| C=O Stretch | Amide | 1640 - 1670 | Strong, Sharp |
| N-H Bend | Amine & Amide | 1550 - 1640 | Medium |
| C=C Stretch | Aromatic Ring | 1475 - 1600 | Medium-Weak |
| C-O Stretch | Aryl Ether | 1200 - 1275 | Strong |
| C-N Stretch | Amine & Amide | 1000 - 1250 | Medium |
Note: These are typical ranges and the exact peak positions can be influenced by the molecule's physical state (solid/liquid) and intermolecular interactions. libretexts.orgyoutube.com
Raman Spectroscopy for Comprehensive Vibrational Fingerprinting
Raman spectroscopy provides a detailed vibrational fingerprint of a molecule, offering insights into its structural framework and functional groups. For this compound, a solid-state FT-Raman spectrum would be recorded, typically in the range of 4000–100 cm⁻¹. The resulting spectrum would exhibit a series of bands corresponding to specific vibrational modes of the molecule.
Key characteristic bands that would be expected and their general assignments include:
Aromatic C-H stretching: Typically observed in the 3100–3000 cm⁻¹ region.
Amine (NH₂) stretching: Asymmetric and symmetric stretching vibrations of the primary amine group would appear in the 3500–3300 cm⁻¹ range.
Amide (C=O) stretching: A strong band corresponding to the carbonyl stretch of the benzamide group would be expected around 1650 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1600–1450 cm⁻¹ region would be indicative of the benzene ring vibrations.
Ethoxy group vibrations: C-H stretching, bending, and C-O stretching modes of the ethoxy group would be present in the spectrum.
The precise positions and intensities of these bands are unique to the molecule's structure and can be used for its identification and for studying intermolecular interactions, such as hydrogen bonding involving the amine and amide groups.
Theoretical Vibrational Assignments via Quantum Chemical Computations
To complement experimental Raman data and provide a definitive assignment of the observed vibrational modes, quantum chemical computations are employed. Density Functional Theory (DFT) is a powerful tool for this purpose. The molecular structure of this compound would first be optimized to its ground state geometry using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This yields a set of theoretical vibrational frequencies and their corresponding Raman activities. It is standard practice to scale the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical model. The scaled theoretical spectrum can then be compared with the experimental Raman spectrum. The Potential Energy Distribution (PED) is also calculated to provide a quantitative assignment of each vibrational mode to the internal coordinates of the molecule.
Table 1. Hypothetical Example of Theoretical Vibrational Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |
| ν(N-H) asym | 3550 | 3420 | 98% NH₂ asymmetric stretch |
| ν(N-H) sym | 3450 | 3320 | 97% NH₂ symmetric stretch |
| ν(C-H) aromatic | 3080 | 3050 | 95% C-H aromatic stretch |
| ν(C=O) | 1700 | 1660 | 85% C=O stretch |
| δ(NH₂) | 1630 | 1600 | 70% NH₂ scissoring |
| ν(C=C) aromatic | 1590 | 1560 | 80% C=C aromatic stretch |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
High-Resolution Mass Spectrometry (HRMS)
Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis. For this compound (C₉H₁₂N₂O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.
Table 2. Exact Mass of Protonated this compound
| Ion | Formula | Theoretical Exact Mass |
| [M+H]⁺ | C₉H₁₃N₂O₂⁺ | 181.0977 |
Experimental measurement of the exact mass using an HRMS instrument like a Q-TOF or Orbitrap would confirm the elemental composition with high accuracy (typically within 5 ppm).
Collision-Induced Dissociation (CID) experiments in the mass spectrometer would be used to fragment the precursor ion ([M+H]⁺) and generate a tandem mass spectrum (MS/MS). The analysis of the fragment ions provides information about the connectivity of the atoms within the molecule. Key fragmentation pathways for this compound would likely involve:
Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amides.
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ether bond.
Loss of ethylene (B1197577) (C₂H₄) from the ethoxy group: A characteristic fragmentation of ethyl ethers.
Cleavage of the amide bond: Resulting in fragments corresponding to the benzoyl and amino portions of the molecule.
By analyzing the m/z values of the fragment ions, a detailed fragmentation pathway can be proposed, further confirming the structure of the compound.
Application in Analytical Method Development for Complex Matrices
HRMS is invaluable for developing sensitive and selective analytical methods for the quantification of compounds like this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples. The high resolution of the instrument allows for the separation of the analyte signal from matrix interferences, which is a significant advantage over lower-resolution mass spectrometers.
The development of a quantitative method would typically involve liquid chromatography coupled to HRMS (LC-HRMS). The chromatographic step separates the analyte from other components in the sample. The HRMS is then used for detection, often in a targeted mode where the instrument is set to monitor the exact mass of the precursor ion and one or more of its characteristic fragment ions (Selected Reaction Monitoring or Parallel Reaction Monitoring). This approach provides excellent selectivity and sensitivity, enabling the accurate quantification of this compound at low concentrations in complex samples. The development of such methods is crucial in various fields, including pharmaceutical research and environmental analysis.
Despite a comprehensive search for crystallographic data on this compound, no publicly available single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD) studies detailing its crystal structure could be located. As a result, the specific analysis of its solid-state chemistry as requested in the outline cannot be provided at this time.
The investigation into the crystallographic properties of a chemical compound is fundamental to understanding its solid-state behavior. Techniques such as SCXRD are essential for the unambiguous determination of a molecule's crystal structure and conformation. This analysis provides precise atomic coordinates, bond lengths, and bond angles, which are crucial for elucidating the three-dimensional arrangement of the molecule in the crystalline lattice.
Furthermore, a detailed examination of the crystal structure allows for an in-depth analysis of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-stacking, govern the packing of molecules in the crystal. The identification and characterization of these interactions are key to understanding the physical and chemical properties of the solid material. The arrangement of molecules into specific packing motifs and any conformational differences between molecules in the crystal are also revealed through these studies.
Powder X-ray diffraction (PXRD) serves as a complementary and highly valuable tool in solid-state chemistry. It is primarily used for phase identification and the assessment of the solid-state purity of a crystalline material. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint," allowing for its identification in a mixture or to confirm its phase purity.
Additionally, PXRD is instrumental in the characterization of polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, and PXRD is a key technique for identifying and distinguishing between these forms. This is also extended to the study of cocrystals, which are multi-component crystals, where PXRD is used to characterize new crystalline phases.
While the principles of these crystallographic investigations are well-established, their specific application to this compound is not documented in the available scientific literature. Therefore, a detailed article on its crystallographic investigations and solid-state chemistry, as outlined, cannot be generated.
Crystallographic Investigations and Solid State Chemistry of 4 Amino 2 Ethoxybenzamide
Powder X-ray Diffraction (PXRD) Studies
Investigation of Metastable Crystalline Phases
The study of metastable crystalline phases is crucial for understanding the complete solid-state landscape of a pharmaceutical compound. In the context of 4-Amino-2-ethoxybenzamide, investigations into its behavior within deep eutectic systems have revealed the formation of new, less stable crystalline phases. When combined with phenol (B47542), this compound (referred to as 2-ethoxybenzamide (B1671398) in the study) demonstrated the formation of multiple metastable phases. gre.ac.uk These phases exhibit lower stability and melt at different temperatures than the individual components, highlighting the potential to isolate a series of crystal structures with varying stabilities from such systems. gre.ac.uk This phenomenon underscores the thermodynamic complexity of deep eutectic solvents and their relevance in discovering novel solid forms. gre.ac.uk
Concurrent Synchrotron XRD and Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis
To unambiguously identify and characterize thermally induced phase changes, the powerful combination of synchrotron X-ray powder diffraction (XRD) and differential scanning calorimetry (DSC) is employed. researchgate.net This hyphenated technique allows for the simultaneous collection of diffraction patterns and thermal data, providing detailed insights into phase transitions as they occur. researchgate.net For instance, in the analysis of deep eutectic systems containing 2-ethoxybenzamide and phenol, this concurrent approach enabled the clear observation of the formation of new metastable phases alongside the crystallization of phenol. gre.ac.uk The high energy and flux of the synchrotron source permit rapid data collection, making it possible to precisely correlate the disappearance of diffraction peaks with melting endotherms observed in the DSC trace, thereby accurately determining the melting points of these transient phases. gre.ac.ukresearchgate.net
| Analytical Technique | Purpose | Key Findings for this compound Systems |
| Synchrotron XRD | Provides real-time structural information of crystalline phases. | Unambiguous observation of the formation of new metastable phases. gre.ac.uk |
| DSC | Measures heat flow associated with thermal transitions (e.g., melting, crystallization). | Identification of melting endotherms corresponding to the disappearance of metastable phases. gre.ac.uk |
| Concurrent XRD-DSC | Correlates structural changes with thermal events. | Allows for precise determination of the melting points of transient crystalline forms. gre.ac.ukresearchgate.net |
Supramolecular Chemistry and Co-crystallization Strategies
Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. nih.govijlpr.com This approach relies on the principles of supramolecular chemistry, particularly the predictable formation of hydrogen bonds between an API and a co-former.
Rational Design and Preparation of Co-crystals of this compound
The rational design of co-crystals involves selecting appropriate co-formers that can form robust and predictable intermolecular interactions with the target molecule. For a molecule like this compound, which possesses both hydrogen bond donor (amino group) and acceptor (amide carbonyl) functionalities, a wide range of co-formers can be considered. The selection process is often guided by the supramolecular synthon approach, which identifies reliable patterns of hydrogen bonding. mdpi.com Co-crystals are typically prepared using methods such as solvent evaporation, grinding (neat or liquid-assisted), and slurry crystallization. saspublishers.com The goal is to create a new crystalline solid with improved properties, such as stability or solubility. mdpi.com
Exploration of Supramolecular Synthons (e.g., Carboxylic Acid-Carboxamide Heterosynthon, Amide-Amide Homosynthon)
Supramolecular synthons are the fundamental building blocks of crystal engineering, representing specific and recurring patterns of intermolecular interactions. saspublishers.com In the context of this compound, two key synthons are of particular importance:
Carboxylic Acid-Carboxamide Heterosynthon: This is a highly robust and common interaction formed between the carboxylic acid group of a co-former and the amide group of the API. mdpi.com It is a powerful tool for assembling co-crystals.
Amide-Amide Homosynthon: This synthon involves the self-association of two amide groups, often forming a characteristic R22(8) ring motif. mdpi.comnih.gov This interaction can play a significant role in the crystal packing of both the parent API and its co-crystals.
The interplay between these and other potential synthons, such as those involving the amino group, dictates the final crystal structure. The formation of heterosynthons is often favored over homosynthons in co-crystal formation. saspublishers.com The specific synthons that form can be influenced by the structure of the co-former, including the position and number of functional groups. nih.gov
| Supramolecular Synthon | Interacting Functional Groups | Common Motif | Role in Co-crystal Design |
| Heterosynthon | Carboxylic Acid and Carboxamide | R22(8) | Primary interaction for forming co-crystals with acidic co-formers. mdpi.com |
| Homosynthon | Amide and Amide | R22(8) | Can lead to self-assembly of the API, competing with co-former interactions. mdpi.comnih.gov |
Influence of Co-crystallization on Solid-State Properties and Crystal Engineering
Co-crystallization is a deliberate strategy to modify the solid-state properties of a compound. nih.gov By incorporating a co-former into the crystal lattice, properties such as melting point, solubility, and stability can be systematically altered. nih.govnih.gov For instance, the melting point of a co-crystal typically falls between the melting points of the individual components. nih.gov This modification of physical properties is a direct consequence of the altered molecular arrangement and intermolecular interactions within the new crystal structure. nih.gov Crystal engineering principles allow for a targeted approach to developing novel crystalline forms with desired characteristics, moving beyond simple trial-and-error screening. usf.edu
Polymorphism in this compound Cocrystals
Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration in pharmaceutical development and is not limited to single-component crystals. ijsra.netmdpi.com Co-crystals can also exhibit polymorphism, where the same API and co-former pack in different arrangements, leading to different physical properties. nih.gov For example, co-crystals of 4-aminobenzoic acid with 4-hydroxybenzamide (B152061) have been studied, and the potential for polymorphism in such systems is recognized. researchgate.net The discovery of polymorphs in a co-crystal system necessitates a thorough characterization to identify the most stable form and to understand the conditions under which transitions between forms may occur. nih.gov These different polymorphic forms can arise from variations in molecular conformation or packing and may exhibit distinct solubility and stability profiles. mdpi.comnih.gov
Conformational Analysis in Crystalline and Amorphous States of this compound
A comprehensive search for crystallographic and solid-state chemistry data pertaining to this compound has revealed a notable absence of publicly available experimental or computational studies on its specific conformational properties in either the crystalline or amorphous states. While research exists for structurally related benzamide (B126) derivatives, this information is not directly applicable to the unique conformational landscape of this compound.
The conformation of a molecule, defined by the spatial arrangement of its atoms, is crucial in determining its physical and chemical properties. In the solid state, these conformations are influenced by intermolecular interactions within the crystal lattice or the disordered network of the amorphous phase. Key parameters in conformational analysis include torsion angles (dihedral angles), bond lengths, and bond angles, which collectively describe the molecule's three-dimensional shape.
In the absence of specific data for this compound, a detailed comparative analysis of its crystalline and amorphous conformations remains speculative. Techniques such as single-crystal X-ray diffraction would be required to elucidate the precise molecular geometry and packing in a crystalline form. For the amorphous state, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, would be a powerful tool to probe the distribution of conformations and local molecular environments.
Due to the lack of available research, no data tables detailing the specific conformational parameters for this compound can be generated at this time. Further experimental and computational studies are necessary to characterize the solid-state structures of this compound.
Computational Chemistry and Molecular Modeling of 4 Amino 2 Ethoxybenzamide
Quantum Chemical Calculations (Ab Initio and Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods are used to predict the geometric, electronic, and spectroscopic properties of molecules with a high degree of accuracy.
Geometry Optimization and Detailed Electronic Structure Analysis
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For aromatic compounds like benzamides, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to calculate equilibrium bond lengths, bond angles, and dihedral angles. mdpi.com
In a study on the related compound 4-ethoxy-2,3-difluoro benzamide (B126), DFT calculations were used to determine its optimized geometrical parameters. researchgate.net This analysis provides a foundational understanding of the molecule's shape and steric properties.
Table 1: Representative Calculated Geometrical Parameters for a Benzamide Analog (Data based on 4-ethoxy-2,3-difluoro benzamide)
| Parameter | Bond | Calculated Length (Å) |
| Bond Lengths | C=O | 1.222 |
| C-N (amide) | 1.359 | |
| C-C (ring) | 1.382 - 1.397 | |
| C-O (ether) | 1.362 | |
| Bond Angles | O=C-N | 122.5° |
| C-C-C (ring) | 118.8° - 121.2° |
A detailed electronic structure analysis follows geometry optimization. Key aspects of this analysis include the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. researchcommons.org For a complex of procainamide, a related 4-aminobenzamide derivative, the HOMO-LUMO energy gap was calculated to be between 3.182 and 3.231 eV, indicating good stability. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
DFT calculations are highly effective in predicting vibrational and magnetic resonance spectra, which serve as fingerprints for molecular identification. cardiff.ac.uk
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental IR and Raman spectra. nih.gov In the computational study of a procainamide-tetraphenylborate complex, the calculated vibrational frequency for the amide C=O stretch was found to be between 1618 and 1657 cm⁻¹, which correlated well with the experimental value of 1633 cm⁻¹. mdpi.com Such correlations are vital for assigning specific spectral bands to the vibrations of functional groups within the molecule.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Procainamide Complex (Data based on 4-amino-N-[2-(diethylamino)ethyl]benzamide complex) mdpi.com
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| Amine Groups | 3230–3469 | 3552 - 3589 |
| Amide C=O Stretch | 1633 | 1618 - 1657 |
Exploration of Conformational Energy Landscapes
Most non-rigid molecules can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Exploring the conformational energy landscape helps identify the most stable conformers and the energy barriers between them. This is often done by performing a potential energy surface (PES) scan, where a specific dihedral angle is systematically rotated, and the energy is calculated at each step. researchgate.net This analysis is crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its biological activity and physical properties.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of how molecules behave over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational dynamics and intermolecular interactions. nih.gov
Investigation of Conformational Stability and Flexibility of 4-Amino-2-ethoxybenzamide
MD simulations are an excellent tool for investigating the stability and flexibility of a molecule like this compound in a physiological environment, typically simulated using a water solvent model. nih.gov By running a simulation for tens to hundreds of nanoseconds, one can observe how the molecule explores different conformations. Key analyses include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformational state.
Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual atoms or residues around their average positions. Higher RMSF values indicate greater flexibility in specific parts of the molecule, such as the ethoxy side chain.
These simulations can reveal the most populated conformational states and the dynamics of transition between them, providing a more complete picture of the molecule's behavior than static calculations alone. whiterose.ac.uk
Simulation of Ligand-Protein Interaction Dynamics (e.g., with specific enzyme targets)
For a molecule with potential pharmacological activity, understanding its interaction with biological targets like proteins is paramount. MD simulations are extensively used to study the dynamics of a ligand binding to a protein. nih.govrsc.org
A typical workflow involves:
Docking: Initially, the molecule (ligand) is placed into the binding site of the target protein using a molecular docking program.
MD Simulation: The resulting protein-ligand complex is then subjected to an MD simulation in a simulated aqueous environment. yu.edu.jo
These simulations can provide critical information for drug design, including:
Binding Stability: The stability of the ligand within the binding pocket is assessed, often by monitoring the RMSD of the ligand.
Key Interactions: The simulation trajectory is analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues of the protein. yu.edu.jo
Binding Free Energy Calculations: Advanced techniques can be used to estimate the binding free energy, which is a predictor of the ligand's binding affinity.
By revealing the dynamic nature of the ligand-protein interaction, MD simulations provide invaluable insights into the mechanism of action and can guide the optimization of lead compounds. nih.gov
Analysis of Solvent Effects on Molecular Conformation and Dynamics
The conformation and dynamic behavior of a molecule like this compound can be significantly influenced by its solvent environment. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating these effects at an atomic level. nih.gov Such simulations model the explicit interactions between the solute and solvent molecules over time, providing insights into how different solvents modulate the conformational landscape of the molecule. ub.edursc.org
The choice of solvent determines the nature and extent of intermolecular interactions, which in turn affects the stability of different molecular conformations. rsc.org Key factors include the solvent's polarity, viscosity, and its ability to act as a hydrogen bond donor or acceptor. ub.edu For instance, in polar protic solvents like water, the amino and amide groups of this compound would be expected to form strong hydrogen bonds, potentially stabilizing more extended conformations. In contrast, in aprotic or nonpolar solvents, intramolecular hydrogen bonding might become more favorable, leading to more compact structures. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand the interactions between a ligand, such as this compound or its derivatives, and a biomolecular target, typically a protein.
Molecular docking simulations are employed to predict how benzamide derivatives position themselves within the binding site of a protein target. The process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity. mdpi.com A lower docking score generally indicates a more favorable binding interaction.
| Derivative Class | Biomolecular Target | Predicted Binding Affinity (Docking Score) | Reference |
|---|---|---|---|
| 4-(benzylidene amino)-N-(4-methoxy-6-methylpyrimidin-2-yl) benzamide | Epidermal Growth Factor Receptor (EGFR) | -6.6 to -8.4 | |
| 4-((quinolin-4-yl)amino)benzamide | Influenza RNA Polymerase (PA−PB1) | < -5.000 kcal/mol | semanticscholar.org |
| Substituted Benzamide-Thiourea | S. aureus protein (PDB: 3T07) | -60.83 to -72.03 | mdpi.com |
| Substituted Benzamide-Thiourea | E. coli protein (PDB: 4DUH) | -61.12 to -67.45 | mdpi.com |
| Benzamide Derivatives | Topoisomerase IIα (PDB: 5GWK) | -60.14 to -114.71 kcal/mol | researchgate.net |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and activity.
Hydrogen Bonds: The amino (-NH2) and amide (-CONH2) groups of this compound are potent hydrogen bond donors and acceptors. Docking studies on related benzamides consistently highlight the formation of hydrogen bonds with key amino acid residues in the target's active site. For instance, hydrazone derivatives were shown to form hydrogen bonds with residues like Lys85 and Asp196 in the MARK4 active site. nih.gov
Hydrophobic Interactions: The ethoxy group and the benzene (B151609) ring contribute to the hydrophobic character of the molecule. These regions can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the binding pocket. nih.gov
π-Stacking: The aromatic benzene ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, or with charged residues. In a study of 4-((quinolin-4-yl)amino)benzamide derivatives, the benzene ring was observed to form a π-π stacking interaction with a tryptophan residue (TRP706) in the target protein. semanticscholar.org
Analysis of these interactions helps to rationalize the observed binding affinity and provides a structural basis for the compound's biological activity, guiding further optimization efforts.
In silico screening, particularly reverse (or inverse) docking, is a powerful strategy for identifying novel biological targets for a given compound. frontiersin.org Instead of screening a library of compounds against a single target, this approach docks a single molecule of interest, such as this compound, against a large library of known protein structures. biorxiv.org
The process typically involves the following steps:
Target Database Preparation: A large collection of 3D protein structures, often representing the entire druggable proteome of an organism or a family of proteins, is prepared for docking. frontiersin.org
Docking and Scoring: The compound of interest is docked against the active or allosteric sites of every protein in the database. The resulting binding poses are scored to estimate the binding affinity for each potential target. biorxiv.org
Hit Prioritization: Proteins that show high predicted binding affinity (i.e., favorable docking scores) are identified as potential "hits" or targets. These hits are then ranked and prioritized for further experimental validation based on biological relevance, essentiality, and other criteria. frontiersin.org
This reverse virtual screening approach can generate hypotheses about a compound's mechanism of action and identify potential new therapeutic applications or off-target effects. frontiersin.orgnih.gov While specific results for this compound are not documented, this methodology provides a clear path for its computational exploration to uncover novel protein interactions. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures.
QSAR models have been developed for various series of benzamide derivatives to predict activities ranging from antimicrobial to anticancer effects. nih.govunair.ac.id The development of a QSAR model involves several key stages:
Data Set Compilation: A dataset of structurally related compounds with experimentally measured biological activities is collected.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., logP), topological indices (e.g., molecular connectivity), and electronic or quantum chemical parameters. nih.govnih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. rsc.orgrsc.org
Validation: The model's statistical significance and predictive power are rigorously validated using internal (e.g., cross-validation, q²) and external validation techniques. nih.gov
For example, a QSAR study on substituted benzamides identified topological descriptors like molecular connectivity indices as being crucial for modeling their antimicrobial activity. nih.gov Another study on benzimidazole-derived carboxamides generated 3D-QSAR models to understand the structural requirements for antioxidative activity. tandfonline.comnih.gov These models allow researchers to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. unair.ac.id
| Statistical Parameter | Value |
|---|---|
| Number of Compounds (n) | 11 |
| Correlation Coefficient (r) | 0.921 |
| Coefficient of Determination (R²) | 0.849 |
| Cross-validated R² (Q²) | 0.61 |
| F-statistic | 13.096 |
| Significance (Sig) | 0.003 |
This table presents the statistical validation parameters for a QSAR equation developed for a series of benzamide derivatives, demonstrating the model's robustness and predictive ability. unair.ac.id
Derivation of Mechanistic Insights from QSAR Analysis for Structure-Based Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational chemistry technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can provide valuable mechanistic insights into how a molecule like this compound interacts with its biological target. These insights are instrumental in guiding the structure-based design of new, more potent, and selective analogs.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. Variations in structural properties, such as electronic, steric, and hydrophobic features, lead to differences in activity. For a series of related compounds, including derivatives of this compound, a QSAR model can be developed to predict the activity of novel molecules before their synthesis, thereby saving time and resources in the drug discovery process.
Key Molecular Descriptors in QSAR Studies of Benzamide Derivatives
In the development of a QSAR model for this compound and its analogs, a variety of molecular descriptors would be calculated to quantify different aspects of their chemical structures. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electrostatic interactions. For this compound, the amino (-NH2) and ethoxy (-OCH2CH3) groups significantly influence the electronic landscape of the benzene ring through resonance and inductive effects. Key electronic descriptors include:
Hammett constants (σ): Quantify the electron-donating or electron-withdrawing nature of substituents.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Indicate the molecule's ability to donate or accept electrons, respectively.
Steric Descriptors: These relate to the size and shape of the molecule, which are crucial for its ability to fit into a biological target's binding site. Important steric descriptors include:
Molar refractivity (MR): A measure of the volume occupied by an atom or group.
Taft steric parameters (Es): Quantify the steric bulk of substituents.
Molecular weight and volume: Basic indicators of molecular size.
Hydrophobic Descriptors: These quantify the water-fearing character of a molecule, which is important for its transport to the target site and for hydrophobic interactions within the binding pocket. The most common hydrophobic descriptor is:
Log P (partition coefficient): The logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium.
Interpreting QSAR Models for Mechanistic Insights
A statistically validated QSAR model, often expressed as a linear or non-linear equation, reveals the relative importance of different descriptors in determining the biological activity. For instance, a hypothetical QSAR equation for a series of this compound analogs might look like:
pIC50 = k1 * LogP - k2 * MR + k3 * σ + C
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and k1, k2, and k3 are coefficients for the respective descriptors.
A positive coefficient for LogP (k1 > 0) would suggest that increasing hydrophobicity is beneficial for activity, implying the presence of a hydrophobic pocket in the target's binding site.
A negative coefficient for MR (k2 < 0) might indicate that bulky substituents are detrimental to activity, possibly due to steric hindrance.
A positive coefficient for the Hammett constant σ (k3 > 0) for a substituent at a particular position would imply that electron-withdrawing groups at that position enhance activity, perhaps by strengthening a key hydrogen bond.
By analyzing the signs and magnitudes of these coefficients, researchers can deduce the nature of the interactions between the ligands and the target. This information provides a mechanistic hypothesis for the observed structure-activity relationships.
Application in Structure-Based Design
The insights gained from QSAR analysis are directly applicable to the structure-based design of new molecules. If a QSAR model indicates that a specific region of the molecule requires increased electron density for better activity, medicinal chemists can synthesize new analogs with electron-donating groups at that position. Similarly, if steric bulk is found to be a negative factor, smaller substituents can be explored.
For this compound, a QSAR study could reveal the optimal electronic and steric requirements for the substituents on the benzamide scaffold. For example, it might be found that the 4-amino group is crucial for a key hydrogen bonding interaction, while the 2-ethoxy group serves to orient the molecule within the binding site through favorable hydrophobic contacts.
The following interactive data tables illustrate the kind of data that would be generated and used in a QSAR study of this compound derivatives.
Table 1: Hypothetical Biological Activity and Physicochemical Descriptors for a Series of this compound Analogs
| Compound ID | R-group at position X | pIC50 | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) |
| 1 | -H | 5.2 | 1.5 | 45.2 | 0.00 |
| 2 | -Cl | 5.8 | 2.2 | 50.3 | 0.23 |
| 3 | -CH3 | 5.5 | 2.0 | 49.8 | -0.17 |
| 4 | -NO2 | 6.1 | 1.4 | 51.5 | 0.78 |
| 5 | -OCH3 | 5.6 | 1.6 | 50.1 | -0.27 |
Table 2: Correlation Matrix of Descriptors from the Hypothetical QSAR Study
| pIC50 | LogP | MR | σ | |
| pIC50 | 1.00 | 0.35 | -0.21 | 0.85 |
| LogP | 0.35 | 1.00 | 0.15 | 0.25 |
| MR | -0.21 | 0.15 | 1.00 | 0.10 |
| σ | 0.85 | 0.25 | 0.10 | 1.00 |
The high correlation between the electronic parameter (σ) and pIC50 in this hypothetical example would strongly suggest that the electronic nature of the substituent at position X is a primary determinant of the compound's potency. This mechanistic insight would then guide the design of new analogs with optimized electronic properties.
Mechanistic Biological Investigations of 4 Amino 2 Ethoxybenzamide in Vitro and in Silico
Enzyme Inhibition Studies
Investigation of Cyclooxygenase (COX) Enzyme Inhibition
In this research, various derivatives of 5-amino-2-ethoxy-N-phenylbenzamide were synthesized and evaluated for their analgesic effects, which are often mediated by COX inhibition. The findings indicated that these compounds, which share the core 2-ethoxybenzamide (B1671398) structure with 4-Amino-2-ethoxybenzamide, exhibited notable analgesic and COX-1 inhibitory activities. nih.gov
Two compounds from this series, 5-amino-2-ethoxy-N-(2-methoxyphenyl)benzamide and 5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide, were identified as particularly promising. The former displayed potent COX-1 inhibitory and analgesic properties comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The latter, while showing weaker COX-1 inhibition than indomethacin, demonstrated a more potent analgesic effect without the common side effect of gastric damage. nih.gov
These findings suggest that the 2-ethoxybenzamide moiety is a key structural feature for interaction with the COX enzyme. The specific position of the amino group (in this case, at the 5-position) and the nature of the substituent on the N-phenyl ring are critical determinants of the inhibitory potency and selectivity. Although this study focused on 5-amino derivatives, it lays a strong foundation for the potential of this compound as a COX inhibitor. Further enzymatic assays would be necessary to elucidate the precise inhibitory profile of this compound against both COX-1 and COX-2 isoforms.
Table 1: COX-1 Inhibitory and Analgesic Activities of 5-Amino-2-ethoxy-N-phenylbenzamide Derivatives
| Compound | N-Phenyl Substituent | COX-1 Inhibitory Activity | Analgesic Effect | Gastric Damage |
|---|---|---|---|---|
| 9v | 2-methoxyphenyl | Potent (similar to indomethacin) | Potent (similar to indomethacin) | Not specified |
| 9g | 3-trifluoromethylphenyl | Weaker than indomethacin | More potent than indomethacin | No apparent damage |
Studies of Histone Acetyltransferase (HAT) Enzyme Modulation (e.g., p300, PCAF, Tip60 activation or inhibition)
Investigations into the modulatory effects of 2-ethoxybenzamide derivatives on histone acetyltransferases (HATs) have revealed significant activity, particularly concerning the p300 enzyme. One such derivative, N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB), has been identified as an activator of p300 HAT activity. nih.govresearchgate.net
In silico molecular docking studies have been employed to understand the interaction between CTB and the p300 HAT domain. These computational analyses suggest that CTB exhibits a higher binding affinity for p300 compared to other related compounds, such as CTPB [N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide]. The predicted binding mode indicates that a hydrogen bond interaction between CTB and the amino acid residue Leu1398 within the p300 active site may be a key factor for its enhanced activation of the enzyme. researchgate.net
Furthermore, the structural features of CTB, specifically the relative positions of the trifluoromethyl and chloro substituents on the phenyl ring, have been shown to be critical for its p300 activating properties. researchgate.net While these studies have primarily focused on CTB, the shared 2-ethoxybenzamide core suggests that this compound could also potentially interact with and modulate the activity of HAT enzymes.
The research on CTB also extended to its interaction with another HAT, Tip60. It was hypothesized that activators of p300, like CTB, might also interact with the HAT domain of Tip60. nih.gov This line of inquiry is significant as Tip60 plays a crucial role in neuroprotection, and its activation is being explored as a therapeutic strategy for neurodegenerative diseases. drexel.edu
While direct experimental data on this compound's effect on p300, PCAF, or Tip60 is not currently available, the established activity of the closely related CTB provides a strong rationale for future investigations into the HAT modulatory potential of this compound.
Assays for Tyrosine Kinase Inhibition (e.g., EGFR, HER2)
Currently, there is a lack of specific research in the public domain investigating the inhibitory effects of this compound on tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The existing literature on EGFR and HER2 inhibitors primarily focuses on other chemical scaffolds. mdpi.comnih.govnih.govselleckchem.comadooq.com Therefore, the potential for this compound to act as a tyrosine kinase inhibitor remains an open area for future research.
Kinetic Analysis of Enzyme-Ligand Interactions (e.g., K_D, k_on, k_off using SPR)
Direct kinetic analysis of the interaction between this compound and any enzyme target using techniques such as Surface Plasmon Resonance (SPR) has not been reported in the available scientific literature. However, SPR has been utilized to study the binding of a structurally related compound, CTPB [N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide], to the p300 histone acetyltransferase. drexel.edu This demonstrates the applicability of SPR for characterizing the enzyme-ligand interactions of 2-ethoxybenzamide derivatives. Such studies are crucial for determining key kinetic parameters like the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which collectively provide a detailed understanding of the binding affinity and stability of the complex. Future research employing SPR could be instrumental in quantifying the binding kinetics of this compound with potential enzyme targets.
Receptor Binding and Modulation Studies
Serotonin-3 (5-HT3) Receptor Antagonism and Agonism Studies with this compound Derivatives
While direct studies on this compound are limited, research on a series of structurally related 2-alkoxy-4-amino-5-chlorobenzamide derivatives has demonstrated potent antagonism at the serotonin-3 (5-HT3) receptor. nih.gov These derivatives, which share the 4-amino-2-alkoxybenzamide core structure, were synthesized and evaluated for their ability to antagonize the von Bezold-Jarisch reflex in rats, a common assay for 5-HT3 receptor antagonistic activity. nih.gov
The study explored the structure-activity relationships by modifying the amine moiety of the benzamide (B126) with various five- to seven-membered heteroalicyclic rings. Among the synthesized compounds, those incorporating a 1,4-diazepine ring showed particularly potent 5-HT3 receptor antagonistic activity. nih.gov
Specifically, 4-amino-5-chloro-N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)-2-ethoxybenzamide was identified as a highly potent 5-HT3 receptor antagonist. This compound exhibited strong activity without significant binding affinity for the 5-HT4 receptor, indicating a degree of selectivity. nih.gov
These findings highlight the importance of the this compound scaffold as a pharmacophore for 5-HT3 receptor antagonists. The nature of the substituent at the amide nitrogen is a critical determinant of the potency and selectivity of these compounds. Although the specific compound this compound was not evaluated in this study, the results strongly suggest its potential as a starting point for the development of novel 5-HT3 receptor modulators. Further investigation is warranted to determine the precise agonistic or antagonistic profile of this compound at the 5-HT3 receptor.
Table 2: Potent 5-HT3 Receptor Antagonists Based on the 2-Alkoxy-4-amino-5-chlorobenzamide Scaffold
| Compound | Amine Moiety | Receptor Activity |
|---|---|---|
| 96 | 1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl | Potent 5-HT3 receptor antagonist |
| 103 | 1-benzyl-4-methylhexahydro-1H-1,4-diazepine | Potent 5-HT3 receptor antagonist |
Identification and Characterization of Other Specific Receptor Targets
Currently, there is a notable lack of specific receptor target identification and characterization for this compound in publicly available scientific literature. While research has been conducted on its derivatives, the direct molecular targets of the parent compound remain largely unelucidated.
Cellular Pathway Modulation in Non-Human Cell Lines (In Vitro)
Based on available research, there are no specific studies investigating the direct effects of this compound on the melanin synthesis pathway or the phosphorylation of cAMP response element-binding protein (CREB) in non-human cell lines. The role of this specific compound in melanogenesis remains to be investigated.
Scientific literature does not currently contain specific assessments of the impact of this compound on global gene expression or protein acetylation. In vitro studies focusing on these particular cellular mechanisms for this compound have not been published.
Structure-Activity Relationship (SAR) Elucidation for Specific Biomolecular Targets
While direct receptor targets for this compound are not well-defined, structure-activity relationship (SAR) studies on its derivatives have provided valuable insights, particularly in the context of gastroprokinetic activity.
A key area of investigation has been the synthesis and evaluation of 4-amino-5-chloro-2-ethoxybenzamide derivatives for their potential as gastroprokinetic agents. nih.gov These studies systematically modified the core structure to understand the relationship between specific chemical features and the observed effects on gastric emptying. nih.gov
One study focused on derivatives bearing six- and seven-membered heteroalicycles. nih.gov The findings from this research highlight several important structural correlations:
Heteroatom Substitution in the Morpholine Ring: Starting with the lead compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide, the replacement of the morpholine oxygen with other heteroatoms such as sulfur, nitrogen, and carbon generally resulted in compounds that retained potent gastric emptying activity. nih.gov
Position of the N-benzyl Group: The orientation of substituents on the morpholine ring was found to be critical. For instance, N-(4-benzyl-3-morpholinyl)methylbenzamide and its analogues showed weaker activity compared to the 2-substituted counterparts. nih.gov
Length of the Linker: Increasing the linker length between the benzamide and the heterocyclic moiety, as seen in N-(4-benzyl-3-morpholinyl)ethylbenzamide, restored potency to a level comparable with the original lead compound. nih.gov
Ring Size: Expanding the six-membered morpholine ring to a seven-membered heteroalicycle, such as in benzamides with a homomorpholine ring, resulted in compounds that maintained fairly potent activity. nih.gov
The table below summarizes the relative activities of selected derivatives.
| Derivative Class | Structural Modification | Observed Biological Activity (Gastric Emptying) |
| 2-Morpholinylmethylbenzamides | Replacement of morpholine oxygen with S, N, C | Generally potent |
| 3-Morpholinylmethylbenzamides | Isomeric shift of attachment point from 2- to 3-position | Weaker activity |
| 3-Morpholinylethylbenzamides | Increased linker length (ethyl vs. methyl) | Potent activity restored |
| Seven-membered Heteroalicycles | Ring expansion from six- to seven-membered | Fairly potent activity |
This table is based on the findings from Morie et al., 1995. nih.gov
The SAR studies on this compound derivatives have led to the establishment of several key design principles for developing new analogs with potential gastroprokinetic activity. nih.gov
Direction of the N-Benzyl Group: Computer graphic-based molecular superimposition studies suggest that the spatial direction of the N-benzyl group is a major determinant of gastric emptying activity. nih.gov Analogs where this group is oriented in a favorable direction exhibit higher potency.
Flexibility of the Alicyclic Nitrogen Location: The precise location of the nitrogen atom within the alicyclic ring system appears to be less critical for activity, provided other structural features are optimized. nih.gov
Substituent Tolerability on the Benzamide Core: The core this compound structure can be appended with various heterocyclic moieties, particularly at the 5-position (e.g., with chlorine), to modulate activity.
These principles suggest that future drug design efforts could focus on optimizing the orientation of bulky hydrophobic groups like the N-benzyl moiety while exploring a variety of heterocyclic systems to fine-tune the pharmacological profile of these benzamide derivatives.
Protein-Ligand Interaction Analysis (Experimental and Theoretical)
The comprehensive analysis of how a ligand, such as this compound, interacts with its protein target is fundamental to understanding its mechanism of action. This typically involves a combination of experimental techniques and computational modeling to elucidate the precise binding mode and its functional consequences.
Detailed Identification of Key Interacting Amino Acid Residues
The identification of specific amino acid residues within a protein's binding pocket that form key interactions with a ligand is a critical step in drug design and mechanistic studies. These interactions, which can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, dictate the affinity and specificity of the ligand for its target.
For many benzamide derivatives, particularly those containing a sulfonamide group, a common target is the family of carbonic anhydrases (CAs). In these cases, the primary interaction often involves the coordination of the sulfonamide group to the zinc ion present in the active site of the enzyme. However, for this compound specifically, there are no publicly available in silico docking studies, X-ray crystallography data, or site-directed mutagenesis studies that identify its protein targets or the specific amino acid residues involved in a potential binding interaction.
Table 1: Hypothetical Data on Key Interacting Amino Acid Residues of this compound with a Target Protein. As no experimental or theoretical data is available, this table is for illustrative purposes only and does not represent actual findings.
| Target Protein | Interacting Amino Acid Residue | Interaction Type |
|---|---|---|
| Not Determined | Not Determined | Not Determined |
Future research employing techniques such as molecular docking simulations against various protein targets or high-throughput screening could provide initial insights into the potential binding partners and key interacting residues for this compound.
Analysis of Ligand-Induced Conformational Changes in Target Proteins (e.g., using advanced NMR, fluorescence spectroscopy)
The binding of a ligand to a protein can often induce conformational changes in the protein's structure. These changes can be subtle alterations in side-chain orientations or more significant rearrangements of entire domains, which in turn can modulate the protein's activity. Advanced biophysical techniques are employed to detect and characterize these dynamic changes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Techniques like chemical shift perturbation mapping can identify the location of the binding site by monitoring changes in the chemical shifts of specific amino acid residues upon ligand binding. Furthermore, NMR can provide detailed information about the conformational changes that occur in both the protein and the ligand during the binding event.
Fluorescence spectroscopy is another sensitive technique used to probe ligand-induced conformational changes. Changes in the intrinsic fluorescence of tryptophan or tyrosine residues within the protein upon ligand binding can indicate alterations in their local environment, suggesting a conformational shift. Alternatively, extrinsic fluorescent probes can be used to report on these changes.
Currently, there are no published studies that have utilized NMR, fluorescence spectroscopy, or any other biophysical method to investigate conformational changes in a target protein upon binding of this compound.
Table 2: Illustrative Data on Ligand-Induced Conformational Changes. This table is a hypothetical representation as no data exists for this compound.
| Technique | Observation | Implication |
|---|---|---|
| NMR Spectroscopy | No data available | Conformational changes upon binding are unknown. |
| Fluorescence Spectroscopy | No data available | Impact on protein structure upon binding is undetermined. |
Emerging Research Directions and Advanced Methodologies for 4 Amino 2 Ethoxybenzamide Research
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of amino-ethoxy-substituted benzamides often involves multi-step processes that may include nitration, reduction, and amidation. For instance, a common route for a positional isomer involves the nitration of a benzoic acid precursor, followed by the reduction of the nitro group to an amine, and subsequent amidation to form the final benzamide (B126).
Emerging research focuses on developing more efficient and sustainable synthetic routes. These novel methodologies aim to improve yields, reduce the number of steps, and minimize environmental impact by using greener solvents and catalysts.
Key areas for development include:
Continuous Flow Chemistry: Utilizing continuous flow reactors can enhance reaction efficiency, safety, and scalability for key steps like nitration and reduction, which are often challenging in batch processes.
Catalytic Systems: Exploring novel catalytic systems, such as advanced palladium-on-carbon (Pd/C) catalysts for hydrogenation or enzymatic transformations, can lead to higher selectivity and milder reaction conditions.
Regioselective Synthesis: As demonstrated in the synthesis of related complex benzamides, achieving regioselective ethylation and nitration is crucial for creating specific isomers. nih.gov Developing such selective methods for the 4-amino-2-ethoxybenzamide scaffold would be a significant advancement, preventing the formation of unwanted byproducts and simplifying purification. nih.gov
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Parameter | Traditional Synthesis (e.g., Batch Processing) | Novel Sustainable Methodologies (e.g., Flow Chemistry) |
|---|---|---|
| Reaction Steps | Often multi-step (e.g., nitration, reduction, amidation) | Potential for telescoped reactions, reducing intermediate isolation |
| Reagents | Use of stoichiometric and potentially hazardous reagents | Focus on catalytic, recyclable, and greener reagents |
| Efficiency & Yield | Variable yields, potential for significant byproduct formation | Improved heat/mass transfer leading to higher yields and purity |
| Environmental Impact | Higher solvent waste and energy consumption | Reduced solvent usage and lower energy footprint |
Integration of Advanced Analytical Techniques for Complex Biological and Chemical Matrices
To fully understand the behavior of this compound, its detection and characterization within complex environments like biological tissues or reaction mixtures are essential. Advanced analytical techniques are indispensable for achieving the necessary sensitivity and specificity.
Methodologies used for related benzamide isomers can be adapted for this purpose. For example, reverse-phase high-performance liquid chromatography (HPLC) is a powerful tool for purification and quantification. Combining HPLC with mass spectrometry (LC-MS) allows for precise molecular weight determination and structural elucidation, even for trace amounts of the compound or its metabolites. bldpharm.com
Table 2: Advanced Analytical Techniques for Benzamide Research
| Technique | Application in this compound Research | Reference Methodology Example |
|---|---|---|
| Reverse-Phase HPLC | Purification of synthetic products and quantification in samples. | Use of a C18 column with an acetonitrile (B52724)/formic acid mobile phase. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of metabolites. | Electrospray ionization (ESI-MS) to validate the expected molecular ion peak. |
| Nuclear Magnetic Resonance (NMR) | Unambiguous structural elucidation of the compound and its intermediates. | 1H and 13C NMR to confirm the positions of substituents on the benzene (B151609) ring. |
| Infrared Spectroscopy (IR) | Identification of key functional groups (amide, amine, ether). | Detection of characteristic absorption bands for N-H, C=O, and C-O-C stretches. |
Exploration of Unexplored Biological Targets for Mechanistic Studies
The biological activity of benzamide derivatives is often linked to their ability to interact with specific proteins. While some related compounds are known to target certain enzymes or receptors, the biological targets of this compound remain to be explored. nih.gov Research on other novel heterocyclic compounds has shown success in identifying dual inhibitors for bacterial enzymes like DNA gyrase and topoisomerase IV, which are validated antimicrobial targets. nih.gov This dual-targeting approach is a modern strategy to combat drug resistance.
A systematic exploration for this compound could involve screening it against various classes of enzymes and receptors to uncover novel mechanisms of action.
Potential Target Classes for Exploration:
Kinases and Proteases: Many small molecules exert their effects by inhibiting these enzymes, which are crucial for cellular signaling.
G-Protein Coupled Receptors (GPCRs): The serotonin (B10506) receptors, a type of GPCR, are known targets for complex benzamides like Mosapride. nih.gov Screening against a panel of GPCRs could reveal unexpected activity.
Bacterial Enzymes: Inspired by research on other scaffolds, investigating targets like DNA gyrase could uncover potential antimicrobial applications. nih.gov
Ion Channels: The influence of related compounds on pathways involving intracellular calcium suggests that ion channels could be a viable class of targets.
Interdisciplinary Approaches Combining Synthetic Chemistry, Computational Biology, and Biophysics for Comprehensive Characterization
A truly comprehensive understanding of this compound can be achieved by integrating multiple scientific disciplines. This interdisciplinary approach allows for a cycle of design, synthesis, and testing that is both rational and efficient.
Computational biology, particularly molecular docking, can serve as a starting point. By modeling the 3D structure of this compound, researchers can perform in silico simulations to predict its binding affinity and mode of interaction with the active sites of various potential protein targets. These computational predictions can then guide synthetic chemists in prioritizing which derivatives to synthesize for improved activity.
Once synthesized, the compounds can be evaluated using biophysical techniques. For instance, enzyme kinetic studies, such as generating Michaelis-Menten plots, can determine the type and potency of inhibition (e.g., competitive, uncompetitive). Cellular assays, like Western blotting, can then be used to confirm whether the compound modulates the downstream signaling pathways affected by the target protein.
Table 3: Workflow for an Integrated Interdisciplinary Study
| Phase | Discipline | Methodology | Objective |
|---|---|---|---|
| 1. Hypothesis Generation | Computational Biology | Molecular Docking / In Silico Screening | Identify and prioritize potential biological targets. Predict binding modes. |
| 2. Compound Synthesis | Synthetic Chemistry | Novel Synthesis Routes nih.gov | Create high-purity this compound and its derivatives. |
| 3. In Vitro Validation | Biophysics / Biochemistry | Enzyme Kinetic Assays | Confirm target engagement and determine inhibition mechanism and potency. |
| 4. Cellular Mechanism | Molecular Biology | Western Blotting / Cellular Assays | Assess the effect on downstream signaling pathways in a cellular context. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Amino-2-ethoxybenzamide, and what analytical techniques validate its purity?
- Methodological Answer : A common approach involves condensation reactions. For example, reacting substituted benzaldehydes with amino precursors in ethanol under reflux with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Characterization typically employs:
- NMR spectroscopy (to confirm hydrogen/carbon environments).
- HPLC (for purity assessment >95%).
- Mass spectrometry (to verify molecular ion peaks matching the theoretical mass) .
Q. How can researchers optimize reaction yields during the synthesis of this compound derivatives?
- Methodological Answer : Yield optimization requires systematic parameter testing:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility compared to ethanol .
- Catalyst screening : Acidic (e.g., H₂SO₄) or basic catalysts (e.g., NaOEt) can accelerate imine or amide bond formation .
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product minimization .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound analogs?
- Methodological Answer : Contradictions often arise from tautomerism or crystallographic packing effects. Strategies include:
- Variable Temperature (VT) NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .
- X-ray crystallography : Resolve structural ambiguities by comparing experimental and DFT-calculated geometries .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximities .
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., PARP-1 for anticancer activity) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from assays .
- DFT calculations : Predict redox potentials to assess antioxidant potential (e.g., HOMO-LUMO gaps) .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vitro?
- Methodological Answer :
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS at timed intervals .
- CYP450 inhibition assays : Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
- Data normalization : Express stability as half-life (t₁/₂) relative to control compounds .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies of this compound?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in Prism) to calculate IC₅₀ values .
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .
- Replicate design : Minimum triplicate runs per concentration to account for plate-to-plate variability .
Q. How should researchers address discrepancies between theoretical and experimental melting points for synthesized derivatives?
- Methodological Answer :
- Purification verification : Re-crystallize using gradient solvents (e.g., ethyl acetate/hexane) to remove impurities .
- Thermogravimetric analysis (TGA) : Confirm decomposition profiles align with expected thermal stability .
- Polymorph screening : Test crystallization conditions (e.g., slow cooling vs. rapid precipitation) to isolate stable forms .
Data Presentation & Reproducibility
Q. What criteria should be prioritized when publishing synthetic protocols for this compound derivatives?
- Methodological Answer :
- Detailed procedural notes : Specify exact molar ratios, solvent grades, and equipment (e.g., microwave synthesizer settings) .
- Raw spectral data : Include supplementary NMR/IR spectra with peak assignments .
- Negative results : Report failed conditions (e.g., incompatible reagents) to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
